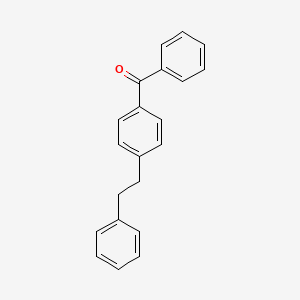

4-(2-Phenylethyl)benzophenone

Description

Evolution of Benzophenone (B1666685) Derivatives in Specialized Applications

Benzophenone and its derivatives have long been a cornerstone in photochemistry and materials science. Initially recognized for their use as ultraviolet (UV) filters in sunscreens and as stabilizers in plastics to prevent photodegradation, the applications of these compounds have evolved significantly. researchgate.netresearchgate.net The core structure, featuring a diaryl ketone, is an effective photoinitiator, capable of absorbing light energy to generate reactive species. mdpi.com This property has been fundamental to their use in initiating polymerization reactions for coatings, inks, and adhesives.

In recent decades, research has steered benzophenone derivatives toward more advanced and specialized applications. They are now integral to the development of sophisticated materials such as organic light-emitting diodes (OLEDs), where they can function as host or emissive layer components. mdpi.com Their unique photophysical properties are also harnessed in chemical biology for photoaffinity labeling, a technique used to map interactions between proteins and other biomolecules. nih.gov This evolution from bulk industrial chemicals to highly specific functional molecules highlights the versatility of the benzophenone scaffold and the continuous innovation in the field.

Significance of the 4-(2-Phenylethyl) Substituent in Modulating Molecular Behavior

The introduction of a substituent onto the benzophenone skeleton is a key strategy for modifying its molecular behavior. The specific placement and nature of the substituent can profoundly influence the compound's electronic structure, steric profile, and photophysical properties. nih.gov The 4-(2-phenylethyl) group in 4-(2-Phenylethyl)benzophenone is particularly significant for several reasons.

The phenethyl group (-CH2CH2C6H5) introduces additional steric bulk compared to smaller alkyl groups. This can affect the molecule's crystal packing, solubility, and its ability to interact with other molecules or material matrices. The ethyl bridge provides conformational flexibility, allowing the terminal phenyl ring to adopt various orientations relative to the benzophenone core. mdpi.com

Contemporary Research Landscape and Emerging Trends

Current research involving this compound and its analogs is focused on leveraging its tailored properties for specialized applications. A primary area of investigation is its use as a building block or intermediate in organic synthesis. chemicalbook.comontosight.ai Its structure allows for further chemical transformations to create more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.aibeilstein-journals.org For instance, the synthesis of fentanyl derivatives for studying opioid receptors has utilized 1-(2-phenylethyl)-4-piperidone as a key starting material, highlighting the importance of the phenethyl group in bioactive molecules. acs.orgnih.gov

A significant trend in the broader field of benzophenone chemistry is the development of novel photoinitiators for visible-light polymerization, which is considered more energy-efficient. mdpi.com Furthermore, the design of new benzophenone-based materials for OLEDs continues to be an active area of research, with a focus on improving thermal stability and tuning emission colors. mdpi.com The use of benzophenones in photoaffinity labeling to elucidate biological interactions at the molecular level represents a cutting-edge application in chemical biology. nih.gov These trends point towards a future where benzophenone derivatives are designed with increasing precision for highly specific technological and biomedical roles.

Multidisciplinary Relevance in Advanced Chemical Science

The study and application of this compound exemplify the multidisciplinary nature of modern chemical science. Its synthesis and characterization are rooted in organic chemistry , often involving classic reactions like Friedel-Crafts acylation or modern cross-coupling methods. mdpi.com

In materials science , its potential utility is explored in the creation of new polymers and photoactive materials. The benzophenone core's ability to absorb UV light and initiate chemical reactions makes it a candidate for developing advanced coatings, photoresists, and components for optical devices like OLEDs. mdpi.comontosight.ai

The compound also holds relevance in medicinal chemistry and chemical biology . The phenethyl group is a known pharmacophore in various biologically active compounds. mdpi.comnih.gov As such, derivatives of this compound could be investigated as scaffolds for new therapeutic agents. mdpi.com Moreover, the benzophenone moiety's photochemical reactivity makes it a valuable tool for probing biological systems through techniques like photo-crosslinking, helping to understand complex protein interactions. nih.gov This convergence of disciplines underscores the compound's role as a versatile platform for scientific discovery and technological innovation.

Table of Mentioned Chemical Compounds

Structure

3D Structure

Propriétés

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91036-10-1 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 2 Phenylethyl Benzophenone

Advanced Friedel-Crafts Acylation and Alkylation Strategies

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry since its discovery in 1877, remains a principal method for the synthesis of aryl ketones and alkylated arenes. wikipedia.org For 4-(2-phenylethyl)benzophenone, this can be approached via two main disconnection strategies: acylation of a phenylethylbenzene precursor or alkylation of a benzophenone (B1666685) core.

Optimization of Reaction Conditions for Aromatic Acylation Precursors

The Friedel-Crafts acylation of 1,2-diphenylethane (B90400) (bibenzyl) with benzoyl chloride in the presence of a Lewis acid catalyst is a direct route to this compound. The optimization of reaction conditions is critical to maximize yield and minimize side products. Factors such as the choice of catalyst, solvent, temperature, and reaction time play a crucial role.

Key to this process is the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the 1,2-diphenylethane. masterorganicchemistry.com The deactivating nature of the resulting ketone product generally prevents further acylation, which is an advantage over Friedel-Crafts alkylation that can lead to polyalkylation. organic-chemistry.orglibretexts.org

Table 1: Optimization Parameters for Friedel-Crafts Acylation

| Parameter | Variation | Effect on Reaction |

| Catalyst | AlCl₃, FeCl₃, ZnO, Bi(OTf)₃ | Catalyst choice influences reactivity and the amount required. Stronger Lewis acids like AlCl₃ are traditional but often needed in stoichiometric amounts. wikipedia.orgtandfonline.com Newer catalysts may offer milder conditions and catalytic quantities. |

| Solvent | Dichloromethane, nitromethane, solvent-free | The solvent can affect catalyst activity and solubility of reactants. mdpi.comcore.ac.uk Solvent-free conditions are being explored for greener synthesis. arabjchem.org |

| Temperature | 5°C to room temperature | Lower temperatures can help control selectivity and reduce side reactions. mdpi.com |

| Acylating Agent | Benzoyl chloride, benzoic anhydride | Both are effective, with acyl chlorides often being more reactive. wikipedia.org |

Recent research has focused on developing more efficient and environmentally benign catalytic systems to drive these reactions. researchgate.net

Catalytic Systems in Friedel-Crafts Reactions for Benzophenone Formation

Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) because the product ketone complexes with the catalyst. wikipedia.org This leads to large amounts of waste from aqueous workup. Modern research has focused on developing truly catalytic systems that are more efficient and environmentally friendly.

A variety of metal triflates, such as bismuth triflate (Bi(OTf)₃), have been shown to be effective catalysts for Friedel-Crafts benzoylation under microwave irradiation and solventless conditions, offering high yields in short reaction times. tandfonline.com Other catalytic systems investigated include:

Gadolinium triflate (Gd(OTf)₃)/MSAA: Found to be an efficient catalyst for benzoylation under mild conditions. grafiati.com

Hafnium (IV) triflate: Successfully used for the acylation of both activated and unactivated benzenes. researchgate.net

Magnetic γ-Fe₂O₃ nanoparticles: Used as an efficient and magnetically recoverable catalyst for Friedel-Crafts benzoylation under solvent-free sonication, demonstrating high regioselectivity. arabjchem.orgresearchgate.net

Bismuth(III) chloride: Generated in situ, it efficiently catalyzes the acylation of activated and polycyclic aromatics. researchgate.net

Zirconium-based metal-organic frameworks (Zr-MOFs): These have been developed as effective heterogeneous catalysts for Friedel-Crafts benzoylation under microwave irradiation. rsc.org

These catalytic systems often allow for milder reaction conditions, easier catalyst recovery and reuse, and a reduction in hazardous waste. arabjchem.orgresearchgate.net

Regioselectivity Control in Phenylethyl Group Introduction

When synthesizing this compound, controlling the position of the incoming acyl or alkyl group is paramount. In the acylation of 1,2-diphenylethane, the phenylethyl group is an ortho, para-director. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is generally favored. alexandonian.com

The regioselectivity of Friedel-Crafts reactions is highly dependent on the electronic properties of the substituents already present on the aromatic ring. alexandonian.com Activating, electron-donating groups direct substitution to the ortho and para positions, while deactivating groups direct to the meta position. alexandonian.com Careful selection of the starting materials and reaction conditions is therefore essential to ensure the desired isomer is the major product. For instance, in the Friedel-Crafts alkylation of a substituted benzophenone, the existing benzoyl group would direct the incoming phenylethyl group, although this is a less common synthetic route due to the deactivating nature of the ketone.

Palladium-Catalyzed Coupling Reactions for Phenylethylbenzophenone Synthesis

An alternative to the classic Friedel-Crafts methodology is the use of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of carbon-carbon bonds with high selectivity. The synthesis of this compound can be envisioned through a Suzuki or similar coupling reaction.

A plausible route involves the coupling of a phenylethyl-substituted arylboronic acid with a benzoyl halide, or the coupling of 4-bromobenzophenone (B181533) with phenethylboronic acid. chemicalbook.comliv.ac.uk Palladium catalysts, in the presence of a suitable ligand and base, facilitate this transformation.

Table 2: Components of a Palladium-Catalyzed Cross-Coupling for this compound

| Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. liv.ac.uk |

| Ligand | DPPP (1,3-Bis(diphenylphosphino)propane) | Stabilizes the palladium center and influences the efficiency of the catalytic cycle. liv.ac.uk |

| Aryl Halide/Triflate | 4-Bromobenzophenone | One of the coupling partners. chemicalbook.com |

| Organoboron Reagent | Phenethylboronic acid | The other coupling partner, providing the phenylethyl group. chemicalbook.com |

| Base | K₂CO₃, NaHCO₃ | Activates the organoboron reagent and neutralizes the acid produced. |

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided context, the general applicability of palladium-catalyzed reactions to the synthesis of diaryl ketones and functionalized aromatic compounds is well-established. liv.ac.uknih.govrsc.orgrsc.org

Alternative and Emerging Synthetic Routes

In addition to the established methods, the field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient processes.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.mahilarispublisher.comhilarispublisher.comresearchgate.net In the context of synthesizing benzophenone derivatives, several green approaches are being explored.

One such approach is the use of environmentally benign solvents or even solvent-free reaction conditions. For example, the use of magnetic nanoparticles as catalysts allows for easy separation and recycling, minimizing waste. arabjchem.org Another green strategy is the use of safer and more sustainable reagents. Photochemical methods, utilizing sunlight as a renewable energy source, have been applied to reactions involving benzophenone, such as its photoreduction to benzopinacol. imist.mahilarispublisher.com

Electrochemical synthesis offers another green alternative. For instance, the direct electrolytic oxidation of diphenylmethanol (B121723) to benzophenone has been demonstrated using potassium iodide as the electrolyte in a mixed solvent system, avoiding the need for traditional oxidizing agents. pku.edu.cn These emerging methods hold promise for the future synthesis of this compound and related compounds in a more environmentally responsible manner.

Chemoenzymatic Synthesis of Benzophenone Derivatives

The synthesis of benzophenone derivatives, a cornerstone in organic chemistry, is increasingly benefiting from chemoenzymatic strategies. This approach merges the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions offered by enzymes, presenting a powerful alternative to purely chemical methods. mdpi.com While specific chemoenzymatic routes for this compound are not extensively documented, the principles can be extrapolated from the synthesis of other substituted benzophenones and related aromatic ketones.

Enzymes such as lipases, oxidoreductases, and ligases are instrumental in this field. mdpi.comresearchgate.netnih.gov For instance, lipases, commonly used for their hydrolytic capabilities, can also catalyze acylation reactions in non-aqueous media. This is particularly relevant for the Friedel-Crafts acylation, a classic method for synthesizing benzophenones. A lipase (B570770) could facilitate the acylation of a phenylethyl-substituted benzene (B151609) ring with a benzoyl group donor, potentially reducing the need for harsh Lewis acid catalysts like aluminum chloride, which are typical in conventional Friedel-Crafts reactions. google.com The use of lipases from organisms like Candida rugosa or Candida antarctica has been demonstrated in the stereoselective acylation and deacylation of various complex molecules, highlighting their potential for regioselective and enantioselective synthesis. mdpi.comuc.pt

Another enzymatic approach involves the use of oxidoreductases. Ketone reductases, for example, can be used for the stereoselective reduction of the carbonyl group in benzophenones to produce chiral secondary alcohols, which are valuable synthons. nih.gov Conversely, alcohol dehydrogenases could be employed for the oxidation of a secondary alcohol precursor to the desired ketone.

Furthermore, ligases, such as CoA ligases, can be used to activate carboxylic acids, preparing them for subsequent enzymatic C-C bond formation. nih.gov A chemoenzymatic route could envision the activation of benzoic acid to benzoyl-CoA, which then acts as an acyl donor in a reaction catalyzed by a polyketide synthase or a similar enzyme to acylate a suitable phenylethyl-substituted aromatic substrate. nih.gov The integration of such biocatalytic steps can significantly enhance the efficiency and sustainability of synthetic processes for complex molecules like benzophenone derivatives. mdpi.comresearchgate.net

The following table summarizes potential enzymatic reactions applicable to the synthesis of benzophenone derivatives.

| Enzyme Class | Example Reaction | Potential Application in Benzophenone Synthesis | Reference |

| Lipases | Transesterification / Acylation | Catalyzing the Friedel-Crafts acylation of an aromatic ring with a benzoyl donor under mild conditions. | mdpi.comresearchgate.netuc.pt |

| Oxidoreductases | Alcohol Oxidation / Ketone Reduction | Stereoselective synthesis of chiral alcohol precursors or oxidation to the final ketone. | nih.gov |

| Ligases | Carboxylic Acid Activation (e.g., to CoA thioester) | Activation of benzoic acid for subsequent enzymatic acylation reactions. | nih.gov |

| Peroxidases | Oxidative Coupling | Used in the synthesis of complex polyphenolic structures, could be adapted for precursor synthesis. | nih.gov |

Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is critical for the characterization and application of research-grade chemical compounds. For this compound and its analogues, a multi-step purification strategy is typically required to remove starting materials, by-products, and other impurities. The primary techniques employed are crystallization and chromatography.

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. Crude benzophenone, for instance, can be purified by controlled crystallization from a solvent mixture. google.com A common method involves dissolving the crude product in a suitable organic solvent at an elevated temperature and then inducing crystallization by cooling, adding an anti-solvent, or seeding. google.comgoogle.com For benzophenone, a process involving dissolving the crude material in an organic solvent, removing certain impurities by filtration, and then inducing crystallization by the dropwise addition of water has been described to yield high-purity crystals (>99.6%). google.com The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. Hexane and ethyl acetate (B1210297) are often used as solvent/anti-solvent systems for benzophenone derivatives. google.com

Chromatographic Methods: Chromatography is indispensable for separating complex mixtures and isolating pure compounds.

Column Chromatography: This is a standard method for purifying reaction products. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For non-polar compounds like many benzophenone derivatives, a non-polar solvent system such as a hexane/ethyl acetate gradient is commonly used. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with smaller particles, resulting in higher resolution and faster separation times. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is frequently used for the analysis and purification of aromatic compounds. mdpi.com

Solid-Phase Extraction (SPE): SPE is often used as a preliminary cleanup step before final purification or analysis. It is a form of digital chromatography designed to separate a sample into desired and undesired components. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combine extraction with a cleanup step using sorbents like C18 and primary secondary amine (PSA) to remove interfering substances such as lipids and pigments from a sample matrix. mdpi.com

The following table outlines common purification techniques for aromatic ketones.

| Technique | Principle | Typical Application | Stationary/Mobile Phase or Solvent | Reference |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Bulk purification of solid crude product. | Organic solvents (e.g., ethyl acetate, hexane), water as anti-solvent. | google.comgoogle.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Isolation of the target compound from reaction by-products. | Silica gel, Alumina / Hexane-Ethyl Acetate gradients. | researchgate.net |

| HPLC | High-resolution separation based on partitioning between stationary and mobile phases under high pressure. | Final purification to achieve research-grade purity (>98%); analytical quantification. | C18, Silica / Acetonitrile, Methanol, Water mixtures. | researchgate.netmdpi.com |

| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid sorbent and a liquid phase for sample cleanup. | Pre-purification of complex mixtures or extracts. | C18, PSA sorbents / Acetonitrile. | mdpi.com |

| Extractive Distillation | Separation of close-boiling components by introducing a solvent that alters relative volatilities. | Purification of liquid ketones containing difficult-to-separate impurities. | Glycols (e.g., diethylene glycol). | google.com |

Photophysical and Photochemical Mechanisms of 4 2 Phenylethyl Benzophenone

Excited State Dynamics and Photoreactivity

Singlet and Triplet State Characterization

No specific data found for 4-(2-Phenylethyl)benzophenone.

Intersystem Crossing and Quantum Yield Analysis

No specific data found for this compound.

Transient Absorption Spectroscopy for Intermediate Detection

No specific data found for this compound.

Photochemical Transformations and Reaction Pathways

Hydrogen Abstraction Mechanisms by Carbonyl Triplets

No specific data found for this compound.

Radical Formation and Recombination Kinetics

No specific data found for this compound.

Future research dedicated to the synthesis and detailed photophysical and photochemical characterization of this compound is required to fill this knowledge gap. Such studies would be valuable in further understanding the structure-property relationships within the broader class of substituted benzophenones.

Photocycloaddition Reactions and Mechanism Elucidation

The photochemical behavior of this compound, particularly its participation in photocycloaddition reactions, is primarily governed by the reactivity of the benzophenone (B1666685) chromophore. The most relevant reaction in this context is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an electronically excited carbonyl compound and an alkene, yielding an oxetane (B1205548). wikipedia.orgnih.gov While specific studies on this compound are not extensively detailed in the cited literature, the mechanism can be elucidated by analogy to benzophenone and its other derivatives.

Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). This triplet state, which possesses a diradical nature, is the primary reactive species in photocycloaddition reactions with alkenes.

The mechanism of the Paternò-Büchi reaction involving the triplet excited state of an aromatic ketone like this compound proceeds through a 1,4-diradical intermediate. rsc.org The reaction can be summarized in the following steps:

Photoexcitation and Intersystem Crossing: this compound absorbs a photon (hν) and is excited to the S₁ state, followed by rapid ISC to the T₁ state.

Formation of the Triplet Exciplex and Diradical Intermediate: The triplet-state benzophenone derivative interacts with a ground-state alkene to form a transient triplet exciplex. This exciplex then evolves to a more stable 1,4-diradical intermediate. The regioselectivity of the reaction is determined at this stage, with the formation of the more stable of the two possible diradicals being favored.

Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical. This is followed by intramolecular radical combination to form the four-membered oxetane ring.

The stereochemistry of the resulting oxetane is influenced by the geometry of the alkene and the nature of the diradical intermediate. The reaction can yield different stereoisomers, and the distribution of these products provides insight into the dynamics of the intermediate diradical. rsc.org It is important to note that while the Paternò-Büchi reaction is a general and well-studied process for benzophenones, the specific yields, regioselectivity, and stereoselectivity for this compound would depend on the specific alkene reactant and reaction conditions.

Theoretical Photochemistry and Computational Modeling

Computational chemistry provides powerful tools to investigate the intricate details of the photophysical and photochemical processes of molecules like this compound. These methods offer insights into the properties of excited states and the pathways of photoreactions that are often difficult to probe experimentally.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a standard and computationally efficient method for studying the electronic excited states of medium-sized organic molecules. rsc.orgchemrxiv.org For this compound, TD-DFT calculations can predict various properties of its excited states, which are crucial for understanding its photochemical behavior.

Key parameters that can be obtained from TD-DFT calculations include:

Vertical Excitation Energies: These correspond to the energy difference between the ground state and the excited states at the ground-state geometry. These values can be correlated with the absorption maxima observed in UV-Vis spectroscopy.

Oscillator Strengths: These values indicate the probability of a particular electronic transition and are related to the intensity of absorption bands.

Nature of Excited States: TD-DFT can characterize the nature of the excited states, for instance, as n→π* or π→π* transitions, which is fundamental to predicting the molecule's photoreactivity. For benzophenone derivatives, the low-lying n→π* triplet state is typically the key player in hydrogen abstraction and photocycloaddition reactions.

Geometries of Excited States: By optimizing the geometry of the molecule in a specific excited state, TD-DFT can provide information about structural changes upon photoexcitation.

The accuracy of TD-DFT results is dependent on the choice of the exchange-correlation functional and the basis set. github.io For systems like benzophenone, it is crucial to select functionals that can accurately describe both localized and charge-transfer excited states. chemrxiv.org

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a TD-DFT calculation on this compound.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength | Dominant Orbital Contribution |

| S₁ (n→π) | 3.52 | 0.002 | HOMO-1 -> LUMO |

| S₂ (π→π) | 3.89 | 0.150 | HOMO -> LUMO |

| T₁ (n→π) | 3.15 | 0.000 | HOMO-1 -> LUMO |

| T₂ (π→π) | 3.68 | 0.000 | HOMO -> LUMO |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational Analysis of Photoinduced Electron Transfer (PCET) Pathways

Photoinduced electron transfer (PCET) is a fundamental process in photochemistry where an electron and a proton are transferred between molecules, often in a concerted or stepwise manner. For a molecule like this compound, PCET pathways can be relevant in the presence of suitable hydrogen or electron donors. Computational methods can be employed to investigate the feasibility and kinetics of such pathways.

The analysis of PCET pathways typically involves the following computational steps:

Calculation of Redox Potentials: The oxidation and reduction potentials of the ground and excited states of this compound and potential reaction partners can be calculated using DFT.

Free Energy Calculations: The Gibbs free energy change (ΔG) for the electron transfer process can be estimated using the Rehm-Weller equation, which incorporates the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. researchgate.net A negative ΔG indicates a thermodynamically favorable process.

Marcus Theory: Marcus theory can be used to calculate the rate of electron transfer by considering the free energy change and the reorganization energy. The reorganization energy, which is the energy required to distort the reactants and the surrounding solvent into the geometry of the products, can also be computed.

Computational studies on similar systems have shown that the feasibility of PCET is highly dependent on the electronic properties of the reactants and the solvent polarity. chemrxiv.org For this compound, the presence of the phenylethyl group might influence its redox properties compared to unsubstituted benzophenone, potentially affecting the rates and efficiencies of PCET reactions.

Molecular Dynamics Simulations of Photoreactions

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, including the structural changes that occur during a chemical reaction. For photoreactions, MD simulations can be performed on the excited-state potential energy surface to model the dynamics of processes like photocycloaddition.

In the context of the Paternò-Büchi reaction of this compound, MD simulations could be used to:

Explore the Reaction Pathway: Starting from the excited triplet state of the benzophenone derivative and an alkene, MD simulations can trace the trajectory of the system as it proceeds through the formation of the diradical intermediate and the final oxetane product.

Investigate the Role of Solvent: The explicit inclusion of solvent molecules in the simulation allows for the study of how the solvent influences the reaction dynamics, such as the stability of intermediates and the energy barriers for different steps.

Determine Product Ratios: By running multiple simulation trajectories, it may be possible to predict the relative yields of different stereoisomeric products, providing insights into the stereoselectivity of the reaction.

Performing accurate MD simulations of photoreactions is computationally demanding as it requires an accurate description of the excited-state potential energy surface, which can be obtained from methods like TD-DFT. nih.gov These simulations can provide a detailed, atomistic view of the reaction mechanism that complements experimental observations.

Theoretical and Computational Chemistry of 4 2 Phenylethyl Benzophenone

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These calculations allow for a detailed understanding of the geometric and electronic structure of 4-(2-phenylethyl)benzophenone.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzophenone (B1666685) and its derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G**, are commonly used to achieve accurate results. ysu.ambuffalo.eduacs.orgelixirpublishers.com

In the optimized structure of benzophenone, the two phenyl rings are not coplanar with the carbonyl group. They are twisted out of the plane, with reported dihedral angles varying from 42° to 68° depending on the crystalline environment or the computational model used. buffalo.edu This non-planar structure is a result of the balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl rings. The central C-C-C bond angle is also correlated with this dihedral angle. buffalo.edu

Table 1: Selected Optimized Geometrical Parameters for Benzophenone Derivatives (Example Data) Note: This table presents example data for a substituted benzophenone, 4-fluoro-4-hydroxybenzophenone, to illustrate typical computational outputs, as specific data for this compound is not available in the cited literature.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | ~1.23 | - |

| C-C (carbonyl-phenyl) | ~1.49 | - |

| C-C-C (central) | ~116-122 | - |

| Phenyl Ring Dihedral | ~52-54 | - |

| Data sourced from studies on benzophenone and its derivatives. buffalo.eduscispace.com |

Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. epstem.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chemrevlett.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing chemical reactivity, kinetic stability, and electronic excitation properties. acs.org A smaller gap generally implies higher reactivity and easier electronic excitation. acs.org

For benzophenone, the HOMO is typically a π-orbital distributed over the phenyl rings, while the LUMO is a π*-orbital localized primarily on the carbonyl group and adjacent phenyl carbons. acs.orgscialert.net The main electronic absorption in the UV spectrum corresponds to the HOMO→LUMO transition. acs.orgresearchgate.net

The introduction of the 4-(2-phenylethyl) group is expected to influence the frontier orbitals. The phenylethyl group, particularly the terminal phenyl ring, extends the π-conjugated system of the molecule. This extended conjugation would likely raise the energy of the HOMO and lower the energy of the LUMO. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of unsubstituted benzophenone. This would lead to a red shift (a shift to longer wavelengths) in its UV-Vis absorption spectrum, indicating that it can be excited by lower-energy light.

Table 2: Calculated Frontier Orbital Energies and Egap for a Model Benzophenone System Note: Data is for a model D-π-A triazophenone system to illustrate the concept, as specific values for this compound are not available.

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Egap (LUMO-HOMO) | 3.22 |

| Source: epstem.net |

Electrostatic Potential Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aip.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. aip.org

In benzophenone, the MEP surface clearly shows a region of strong negative potential around the carbonyl oxygen atom due to the presence of its lone pair electrons. aip.orgnih.gov This makes the oxygen atom the primary site for protonation and interaction with electrophiles. The hydrogen atoms on the phenyl rings exhibit positive potential, making them susceptible to nucleophilic attack, although to a much lesser extent. aip.org

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the relative energies of these conformers. buffalo.edu For a flexible molecule like this compound, this analysis is crucial for understanding its preferred shape and how its structure influences its properties.

The primary sources of conformational flexibility in this compound are:

Rotation of the two phenyl rings relative to the central carbonyl group. As with benzophenone, these rings will adopt a twisted conformation to balance steric and electronic effects. buffalo.edu

Rotation around the C-C single bonds within the ethyl bridge connecting the two aromatic systems.

Nonlinear Optical Properties and Computational Prediction

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ysu.amscihorizon.com Computational methods can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). chemrevlett.comtandfonline.com A large hyperpolarizability value is indicative of a strong NLO response. scispace.com

Table 3: Calculated NLO Properties for a Substituted Benzophenone (Example Data) Note: Data for 4-fluoro-4-hydroxybenzophenone calculated at the B3LYP/6-311++G(d,p) level, compared to the reference molecule urea. Specific data for this compound is not available.

| Property | 4-fluoro-4-hydroxybenzophenone | Urea (Reference) |

| Dipole Moment (μ) | 1.171 Debye | 1.373 Debye |

| Polarizability (α) | 1.403 x 10-30 esu | 3.735 x 10-31 esu |

| Hyperpolarizability (β) | 7.226 x 10-30 esu | 0.337 x 10-30 esu |

| Source: scispace.com |

Spectroscopic Property Prediction and Validation (IR, UV-Vis, NMR)

Computational chemistry is widely used to predict various types of spectra, which can aid in the interpretation of experimental data and confirm molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. longdom.org For benzophenone, the most characteristic calculated vibration is the strong C=O stretching mode, typically predicted in the range of 1650-1675 cm⁻¹. longdom.org Other predictable frequencies include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C-C ring stretching modes (around 1600 cm⁻¹). ysu.amlongdom.org For this compound, additional peaks corresponding to the aliphatic C-H stretching of the ethyl bridge would be predicted around 2850-2960 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. scialert.netresearchgate.net Benzophenone exhibits two main absorption bands: a strong band around 250 nm attributed to a π→π* transition and a weaker, longer-wavelength band corresponding to an n→π* transition involving the carbonyl oxygen's lone pair. scialert.net As discussed in the HOMO-LUMO section, the extended conjugation from the 4-(2-phenylethyl) group is expected to cause a bathochromic (red) shift in the π→π* transition of this compound compared to the parent molecule. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). chemrevlett.com For this compound, ¹H NMR calculations would predict distinct signals for the aromatic protons on both phenyl rings, as well as characteristic signals for the methylene (B1212753) (-CH₂-) protons of the ethyl bridge, expected in the 2.5-3.0 ppm region. ¹³C NMR calculations would predict a signal for the carbonyl carbon around 196 ppm (similar to benzophenone) and distinct signals for the aromatic and aliphatic carbons throughout the molecule. researchgate.net

Applications in Advanced Materials Science and Catalysis

Photoinitiator Functionality in Polymer Science

Photoinitiators are essential molecules that, upon absorbing light, generate reactive species to initiate polymerization. acs.orglencolo37.com 4-(2-Phenylethyl)benzophenone and its derivatives are recognized for their efficacy in this role, particularly in UV-curing systems.

Mechanisms of Photoinitiation in UV-Curing Systems

Benzophenone-based photoinitiators, including this compound, are typically classified as Type II photoinitiators. lencolo37.compolymerinnovationblog.com Unlike Type I photoinitiators that undergo unimolecular cleavage to form free radicals, Type II initiators require a co-initiator, often a hydrogen donor like an amine or an alcohol. acs.orgpolymerinnovationblog.com The process begins with the absorption of UV light by the benzophenone (B1666685) moiety, which promotes it to an excited singlet state. This is followed by a rapid intersystem crossing to a more stable triplet state. acs.org

In its excited triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator. acs.orgpolymerinnovationblog.com This hydrogen abstraction results in the formation of two radical species: a ketyl radical derived from the benzophenone and a radical derived from the co-initiator. acs.org The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates. acs.orgpolymerinnovationblog.com The ketyl radical is generally less reactive towards the monomer double bonds and may participate in termination reactions. acs.org

The efficiency of this process is influenced by the concentration of both the photoinitiator and the co-initiator. The close proximity of the benzophenone unit and the hydrogen donor can enhance the rate of polymerization. researchgate.net

Development of Novel Photoinitiator Systems based on Phenylethylbenzophenone

Research efforts have focused on designing novel photoinitiator systems to enhance efficiency, reduce migration, and overcome challenges like oxygen inhibition. doi.org One approach involves creating multifunctional or polymeric photoinitiators where the benzophenone unit is chemically linked to the co-initiator or integrated into a polymer backbone. researchgate.netresearchgate.net

For instance, novel photoinitiators have been synthesized by combining benzophenone structures with other functional groups, such as triphenylamine (B166846) or carbazole. sci-hub.semdpi.com These hybrid structures can exhibit redshifted absorption spectra, allowing for the use of longer wavelength UV light or even LED light sources, and can lead to higher polymerization rates and final conversions. sci-hub.semdpi.com The development of such systems aims to create more efficient and stable photoinitiating systems for a variety of applications, including advanced coatings, adhesives, and 3D printing. doi.orgsci-hub.se

UV Absorption and Stabilization in Specialized Polymers

Beyond its role in initiating polymerization, this compound and related compounds are crucial for protecting polymers from the degrading effects of ultraviolet radiation.

Mechanisms of UV Absorption and Energy Dissipation

Benzophenone-based UV absorbers function by strongly absorbing UV radiation in the harmful UVA and UVB regions of the electromagnetic spectrum. uvabsorber.comlongchangchemical.com The primary mechanism of UV absorption and energy dissipation in 2-hydroxybenzophenones involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. longchangchemical.commdpi.com

Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed by a rapid and reversible intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, forming an excited-state enol-quinone structure. longchangchemical.comresearchgate.net This process allows for the efficient dissipation of the absorbed energy as heat, returning the molecule to its ground state without undergoing degradation. mpi.eu This cyclic process enables the UV absorber to dissipate large amounts of UV energy over its lifetime, thus protecting the polymer matrix. uvabsorber.com While this compound itself does not possess the 2-hydroxy group necessary for this specific mechanism, its benzophenone core still provides significant UV absorption capabilities. The introduction of substituents can further modify the absorption characteristics. mdpi.comnih.gov

Long-Term Stability and Retention in Polymer Matrices

For a UV stabilizer to be effective, it must exhibit long-term stability and remain within the polymer matrix over the product's lifespan. Factors such as volatility and compatibility with the polymer are critical. Benzophenones are known for their thermal stability and good compatibility with a wide range of polymers, including polyolefins and PVC. brsmeas.orgmayzo.com

The phenylethyl group in this compound can enhance its compatibility with certain polymer systems and potentially reduce its migration rate compared to smaller benzophenone derivatives. The structural design of UV stabilizers plays a significant role in their retention. For instance, higher molecular weight and specific functional groups can improve compatibility and reduce the likelihood of the additive blooming to the surface. mayzo.commdpi.com The combination of benzophenone UV absorbers with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), can lead to synergistic effects, providing enhanced protection for the polymer. uvabsorber.commayzo.comspecialchem.com

Catalytic Applications of this compound Analogues

While this compound itself is primarily recognized for its photochemical properties, its structural analogues have found applications in the field of catalysis. The core benzophenone structure can be modified to create ligands for metal-catalyzed reactions or to act as organocatalysts.

For example, derivatives of benzophenone have been explored in the development of catalysts for various organic transformations. The synthesis of benzophenone derivatives containing thiazole (B1198619) nuclei has been investigated for their potential anti-inflammatory activity, which involves interactions with enzymes, a form of biological catalysis. mdpi.com Furthermore, benzophenone analogues have been used in the synthesis of non-nucleoside reverse transcriptase inhibitors, where the molecule is designed to interact with the active site of an enzyme. acs.org

In the broader context of catalysis, the principles of proton-coupled electron transfer (PCET), which are fundamental to the action of some photoinitiators, are also being harnessed in synthetic organic chemistry to generate radical intermediates for catalytic reactions. nih.gov Additionally, polymer-based compartments have been developed to encapsulate catalysts, where the polymer matrix can be formed using photoinitiation techniques involving benzophenone derivatives. mdpi.com While direct catalytic applications of this compound are not widely reported, the versatility of the benzophenone scaffold suggests potential for the design of novel catalysts based on this structure.

Photocatalysis in Organic Transformations

The benzophenone framework is a well-established organocatalyst for a range of photocatalytic organic transformations. usp.br Upon absorption of ultraviolet light, the benzophenone core of this compound can be promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to form a more stable triplet excited state. amazonaws.com This triplet state is a powerful hydrogen atom abstractor and can initiate radical-mediated reactions.

One key application is the direct functionalization of unactivated C(sp³)–H bonds, which are typically inert. acs.org Benzophenone, acting as the photocatalyst, can abstract a hydrogen atom from a substrate like an alkane, ether, or alcohol. acs.org This generates a substrate radical, which can then be trapped by another reagent to form a new carbon-carbon or carbon-heteroatom bond. For instance, in a process developed for C–H cyanation, benzophenone initiates the reaction by abstracting a hydrogen atom, and the resulting alkyl radical reacts with a cyanide source like tosyl cyanide to form the corresponding nitrile. acs.org This method allows for the direct conversion of C(sp³)–H bonds to valuable C(sp³)–CN functionalities under mild, photochemical conditions. acs.org

The photocatalytic activity of benzophenone is also utilized in oxidation reactions. By generating radical intermediates from substrates, it can facilitate their reaction with molecular oxygen. crc325.de This has been applied to the oxidation of alkanes and alkenes to produce valuable carbonyl compounds such as aldehydes and ketones. crc325.de The process often uses a robust and recyclable catalyst, with molecular oxygen serving as the ultimate oxidant, highlighting the green chemistry potential of such transformations. crc325.de

Below is a table summarizing representative organic transformations photocatalyzed by benzophenone, which are analogous to the potential applications of this compound.

| Transformation Type | Substrate Class | Reagent(s) | Product Type | Ref |

| C(sp³)–H Cyanation | Alkanes, Ethers, Alcohols | Tosyl Cyanide | Nitriles | acs.org |

| Thiol-Ene Reaction | Thiols, Alkenes | - | Sulfides | beilstein-journals.org |

| Decarboxylative Oxygenation | Carboxylic Acids | Molecular Oxygen | Aldehydes, Ketones | crc325.de |

| Oxidation of Alkanes/Alkenes | Alkanes, Alkenes | Molecular Oxygen | Aldehydes, Ketones | crc325.de |

Role as a Sensitizer (B1316253) in Photochemical Reactions

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a photochemical reaction in the second molecule without itself being consumed. rsc.org Benzophenone and its derivatives are excellent triplet sensitizers due to their efficient intersystem crossing and high triplet energy. amazonaws.comchemrxiv.org The this compound compound, by virtue of its benzophenone core, is expected to function effectively in this capacity.

The process, known as triplet-triplet energy transfer, is a cornerstone of many photochemical syntheses. acs.org For example, in the synthesis of dimethyl cubane-1,4-dicarboxylate, benzophenone is used in substoichiometric amounts as a photosensitizer. rsc.orgchemrxiv.org It absorbs light, transitions to its triplet state, and then transfers this energy to a diene precursor. rsc.orgchemrxiv.org This excited diene then undergoes an intramolecular [2+2] cycloaddition to form the cubane (B1203433) cage structure. rsc.orgchemrxiv.org This sensitized approach allows the use of lower-energy light than would be required for direct excitation of the substrate, making the process more efficient and accessible. rsc.orgchemrxiv.org

Benzophenone's role as a sensitizer is also critical in the isomerization of alkenes and in photocycloaddition reactions. amazonaws.com The energy transfer from the triplet sensitizer to an alkene can promote the alkene to its triplet state, facilitating cis-trans isomerization or reaction with another ground-state alkene to form cyclobutane (B1203170) derivatives. researchgate.net This strategy has been employed to control the stereochemistry of products and to enable reactions that are thermally forbidden. amazonaws.com

The key properties of benzophenone as a photosensitizer, which would be conferred to this compound, are summarized below.

| Property | Description | Significance in Photochemical Reactions | Ref |

| Strong UV Absorption | Efficiently absorbs light in the UVA and UVB range. | Captures light energy to initiate the sensitization process. | nih.govmedicaljournals.se |

| Efficient Intersystem Crossing (ISC) | Rapidly converts from the excited singlet state (S₁) to the triplet state (T₁). | Ensures a high population of the reactive triplet state. | amazonaws.com |

| High Triplet Energy (ET) | Possesses a high-energy triplet state (approx. 69 kcal/mol). | Can transfer energy to a wide range of organic substrates to promote them to their triplet states. | rsc.orgchemrxiv.org |

| Long Triplet Lifetime | The triplet state persists long enough to interact with substrate molecules. | Increases the probability of successful energy transfer. | amazonaws.com |

Biocatalytic Strategies Utilizing Photobiocatalysis

Photobiocatalysis is a rapidly advancing field that merges the advantages of photocatalysis with the high selectivity of enzymatic reactions. nih.govwur.nlnih.gov This synergy allows for novel chemical transformations that are not accessible through either methodology alone. illinois.edu The benzophenone moiety can be incorporated into these systems, either as an external photocatalyst working in tandem with an enzyme or by being directly integrated into the enzyme's structure.

In one strategy, an external photosensitizer like benzophenone can be used to isomerize a substrate into a form that is preferentially accepted by an enzyme. For example, photoinduced energy transfer can convert a substrate's E/Z isomer into the one that fits the enzyme's active site, enabling highly stereoselective reductions by ene-reductases. illinois.edu

A more integrated approach involves creating artificial photoenzymes. This can be achieved by genetically encoding an unnatural amino acid containing a photosensitizing group, such as p-benzoyl-L-phenylalanine (BPA), into a protein scaffold. nih.gov This strategy places the photosensitizer in close proximity to the enzyme's active site. Upon irradiation, the benzophenone moiety in BPA can act as an intramolecular photocatalyst, enabling reactions like [2+2] cycloadditions with high stereocontrol dictated by the enzyme's chiral environment. nih.gov While not a direct use of this compound, this demonstrates how its core benzophenone structure can be harnessed within a biological context. Wang and co-workers have also demonstrated the installation of benzophenone-alanine into a fluorescent protein, which was then used to conjugate a nickel complex for the photocatalytic reduction of CO₂. illinois.edu

These hybrid systems combine the tunable photochemical reactivity of sensitizers like benzophenone with the unparalleled selectivity of enzymes, opening doors to new-to-nature reactions and greener synthetic pathways. nih.govillinois.edu

Mechanistic Biological Interactions and Structure Activity Relationships

Structure-Activity Relationship (SAR) Studies for Bioactive Benzophenones

The biological activity of benzophenone (B1666685) derivatives is highly dependent on the nature and position of substituents on their aromatic rings. nih.govnih.gov

SAR studies have provided valuable insights into how modifications to the benzophenone scaffold influence its biological effects.

Anti-inflammatory Activity: For anti-inflammatory benzophenones, the presence of chloro and methyl substituents at the para position of the aryl rings has been shown to enhance activity. nih.gov Specifically, benzophenones with a chloro group at the meta position demonstrated significant anti-inflammatory effects. nih.gov The introduction of nitrogen-containing functional groups, such as pyrrolidinomethyl, through Mannich reactions can also lead to compounds with promising anti-inflammatory profiles, particularly in inhibiting pro-inflammatory cytokines.

Anticancer Activity: In the context of anticancer activity, SAR studies have revealed that a 4-methoxy-3-hydroxybenzoyl or a 3,5-dimethyl-2-hydroxybenzoyl group can be beneficial for antitumor effects. bohrium.com For benzophenone-conjugated coumarin (B35378) analogues, a methyl group on the B ring of the benzophenone and a bromo or methyl group on the A ring were found to be important for antiproliferative activity. researchgate.net

Antiviral (Anti-HIV) Activity: For benzophenone-based NNRTIs, extensive SAR exploration has shown that substitutions at the para position of one of the phenyl rings are generally well-tolerated. nih.govacs.org This suggests that the para substituent may extend into a solvent-accessible region when bound to the HIV reverse transcriptase enzyme. acs.org

Genotoxicity: The genotoxicity of benzophenones is influenced by the substitution pattern. Ortho,para-disubstitution and an increasing number of hydroxyl groups on the benzene (B151609) ring have been associated with increased genotoxicity. nih.gov

The insights gained from SAR studies are crucial for the rational design of new benzophenone analogs with improved biological properties. mdpi.comacs.org By understanding which structural features are essential for a desired activity, medicinal chemists can design molecules with enhanced potency, better selectivity, and improved pharmacokinetic profiles. bohrium.commdpi.com For example, in designing multi-target-directed ligands for Alzheimer's disease, a substituted benzophenone moiety can serve as a lipophilic region linked to a basic residue. mdpi.com Similarly, to develop more potent antitumor agents, the benzophenone structure can be modified to reduce phototoxicity and introduce hydrophilic groups. bohrium.com The benzophenone scaffold has also been used in the design of photoaffinity labels to probe the binding sites of receptors, such as the calcitonin receptor. nih.gov

Mechanism of Action in Anti-Inflammatory Contexts

The anti-inflammatory effects of benzophenone derivatives are often attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory response. nih.govnih.gov Some benzophenone analogues have been shown to reduce the total number of leukocytes in inflammatory exudate, which suggests an inhibition of prostaglandin (B15479496) production. nih.gov Molecular docking studies have indicated that benzophenone derivatives can potentially inhibit cyclooxygenase (COX) isoenzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, the inhibition of soluble epoxide hydrolase (sEH) by compounds that bind to AEBS, like 4-(2-Phenylethyl)benzophenone, represents another potential anti-inflammatory mechanism. evitachem.comresearchgate.netfrontiersin.org The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. frontiersin.org

Antimicrobial and Antiviral Activity Mechanisms

Benzophenone derivatives have demonstrated notable activity against various microbial and viral pathogens. Their mechanisms of action are diverse, targeting different cellular structures and pathways.

The antimicrobial effects of some benzophenones, such as 2,2′,4-trihydroxybenzophenone, are attributed to their ability to disrupt the bacterial cell membrane. frontiersin.org This interaction can lead to membrane depolarization and increased permeability, ultimately causing bacterial cell death. frontiersin.org Studies have shown that these compounds can affect both Gram-positive and Gram-negative bacteria by targeting polyanionic components of the cell wall, like lipoteichoic acid and lipopolysaccharide. frontiersin.org The mechanism often involves the destruction of the cell membrane's integrity, leading to the leakage of cellular contents. scielo.br

In the antiviral domain, specific benzophenone derivatives have been developed as potent inhibitors of viral enzymes. A notable example is the benzophenone derivative GW678248, which functions as a nonnucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). nih.govacs.org NNRTIs bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. nih.gov Structure-activity relationship studies have shown that substitutions on the benzophenone core are critical for potency against both wild-type and drug-resistant viral strains. acs.org For instance, the substitution of a sulfonamide group at the para position of one of the phenyl rings resulted in excellent potency against key mutant viruses associated with NNRTI resistance. acs.org

Table 2: Antimicrobial and Antiviral Mechanisms of Benzophenone Derivatives

| Activity | Target | Mechanism of Action | Example Compound Class | Reference |

| Antimicrobial | Bacterial Cell Wall/Membrane | Disruption of membrane integrity, depolarization, increased permeability. | Hydroxylated Benzophenones | frontiersin.org |

| Antiviral (HIV-1) | Reverse Transcriptase (NNRTI pocket) | Allosteric inhibition of the enzyme, preventing viral DNA synthesis. | Substituted Benzophenones (e.g., GW678248) | nih.govacs.org |

Potential for DNA Interaction and Photosensitization Mechanisms

Benzophenone and its derivatives are well-known for their photochemical properties, which can lead to interactions with biological macromolecules like DNA. medicaljournals.senih.gov These interactions are primarily driven by the compound's ability to act as a photosensitizer.

Upon absorption of ultraviolet (UVA or UVB) radiation, the benzophenone molecule is excited to a triplet state. medicaljournals.sersc.org In this state, the oxygen atom of the ketone group becomes highly reactive and can abstract a hydrogen atom from nearby molecules, including the sugar-phosphate backbone or the bases of DNA. medicaljournals.se This process generates a ketyl radical from the benzophenone and a radical on the DNA, which can lead to various forms of DNA damage, including the formation of covalent DNA-protein crosslinks or DNA strand breaks. medicaljournals.senih.govnih.gov

One specific mechanism of photosensitized DNA damage is the Paternò–Büchi cycloaddition reaction between the excited benzophenone and DNA bases, particularly thymine. rsc.org This reaction leads to the formation of a four-membered oxetane (B1205548) ring, creating a photoproduct that can distort the DNA helix and interfere with replication and transcription. rsc.org The efficiency and outcome of photosensitization are highly dependent on the specific derivative's molecular structure, as substitutions on the phenyl rings can alter the phototoxic characteristics. medicaljournals.senih.gov

Furthermore, certain metal complexes of benzophenone derivatives, such as cyclopalladated or cycloplatinated benzophenone imines, have been shown to interact with DNA. researchgate.net These complexes can alter the tertiary structure of DNA, in a manner that can be compared to the action of the chemotherapy drug cisplatin. researchgate.net

Table 3: Mechanisms of Benzophenone-Mediated DNA Interaction and Photosensitization

| Mechanism | Process | Consequence | Key Intermediate/Product | Reference |

| Photo-crosslinking | UV irradiation excites benzophenone, which then forms a covalent bond with DNA or associated proteins. | Formation of DNA-protein adducts, inhibition of DNA processes. | p-Benzoyl-L-phenylalanine-DNA complex | nih.gov |

| Hydrogen Abstraction | Excited benzophenone abstracts a hydrogen atom from the DNA molecule. | Generation of DNA radicals, leading to strand breaks or other damage. | Benzophenone ketyl radical | medicaljournals.se |

| Paternò–Büchi Cycloaddition | [2+2] cycloaddition between excited benzophenone and a DNA base (e.g., thymine). | Formation of a stable DNA photoproduct, distorting the DNA structure. | Oxetane adduct | rsc.org |

| Metal Complex Interaction | Binding of a metal-benzophenone complex to DNA. | Alteration of DNA tertiary structure. | Cyclopalladated benzophenone imine-DNA complex | researchgate.net |

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways in Aquatic Environments

In aquatic systems, the primary degradation pathway for many benzophenone (B1666685) derivatives is phototransformation, initiated by the absorption of solar UV radiation. nih.gov This process can occur through two main routes: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-activated substances in the water. psecommunity.org

The rate and extent of phototransformation are not constant but are heavily influenced by various environmental parameters. Research on analogous compounds demonstrates the critical role of water chemistry. psecommunity.orgmdpi.com

Dissolved Organic Matter (DOM): DOM, which includes humic and fulvic acids, can have a dual role. It acts as a photosensitizer, generating ROS that accelerate indirect photolysis. psecommunity.org However, at high concentrations, DOM can also act as a light screen, absorbing UV radiation and slowing down direct photolysis. uts.edu.au For example, studies on benzophenone-4 (BP-4) showed that increasing concentrations of humic acid significantly inhibited its removal. mdpi.com

pH: The pH of the water can affect the chemical form of a compound and the efficiency of certain degradation reactions.

Temperature: Higher water temperatures generally increase reaction rates, accelerating degradation. The degradation of BP-4, for instance, was observed to be faster at higher temperatures. mdpi.com

Presence of Ions: Certain inorganic ions can either promote or inhibit photodegradation. In studies of BP-4, cations like K⁺, Cu²⁺, and Fe³⁺ promoted its removal, whereas anions like Cl⁻, SO₄²⁻, and NO₃⁻ were inhibitory. mdpi.com

Table 1: Influence of Environmental Factors on the Photodegradation of Benzophenone Analogues

| Factor | Observed Effect on Analogue Compounds | Potential Implication for 4-(2-Phenylethyl)benzophenone | Reference |

| Dissolved Organic Matter (DOM) | Dual role: sensitizer (B1316253) at low levels, inhibitor at high levels. | Complex effect; degradation rate may vary with water type. | psecommunity.orguts.edu.aumdpi.com |

| Temperature | Increased degradation rate with increased temperature. | Faster degradation in warmer waters. | mdpi.com |

| pH | Affects stability and reaction kinetics. | Degradation efficiency is likely pH-dependent. | psecommunity.orgmdpi.com |

| Inorganic Ions | Certain cations (e.g., Fe³⁺) can promote degradation; certain anions (e.g., NO₃⁻) can inhibit it. | Local water chemistry will significantly impact persistence. | mdpi.com |

The breakdown of benzophenones through photolysis results in the formation of various transformation products. While specific photoproducts of this compound have not been documented in available literature, predictions can be made based on the known photochemistry of aromatic ketones. A common reaction involves the cleavage of the bonds adjacent to the carbonyl group, which can produce benzoyl radicals. mdpi.com These reactive intermediates can subsequently form more stable products.

Studies on other benzophenones and structurally related ketones have identified several types of photoproducts. mdpi.comresearchgate.net It is plausible that this compound could degrade into similar, smaller molecules. The environmental significance of these products is crucial, as they can sometimes be more mobile or toxic than the original compound.

Table 2: Potential Photoproducts of this compound Based on Analogue Studies

| Potential Photoproduct | Formation Pathway (Hypothesized) | Environmental Significance | Reference |

| Benzaldehyde (B42025) | Cleavage of the benzoyl radical and subsequent reaction. | Common degradation product of many benzophenone-based compounds. | mdpi.com |

| Benzoic Acid | Oxidation of benzaldehyde or other intermediates. | A more water-soluble and generally biodegradable product. | mdpi.com |

| Phenols | Hydroxylation of the aromatic rings by •OH radicals. | Can exhibit higher toxicity than the parent compound. | hbm4eu.eu |

| Smaller Aliphatic/Aromatic Fragments | Cleavage and oxidation of the phenylethyl side chain. | Increased mobility and bioavailability in the environment. | researchgate.net |

Biodegradation Mechanisms in Soil and Sediment

Once partitioned to soil and sediment, the fate of this compound is largely governed by microbial degradation. The biodegradability of benzophenone derivatives can be highly variable. Some, such as BP-1 and BP-3, have been shown to be degradable by aerobic bacteria, with over 99% removal in some biological treatment studies. psecommunity.org Conversely, many UV-stabilizing compounds are designed for persistence, and their frequent detection in sewage sludge indicates a resistance to rapid biodegradation. psecommunity.orgcanada.ca

The degradation process is primarily driven by enzymes produced by soil microorganisms, including bacteria and fungi. nih.govfrontiersin.org The efficiency of biodegradation depends on several factors:

Microbial Community: The presence of specific microbial strains with the necessary enzymatic machinery is paramount. nih.govplos.org

Redox Conditions: Whether the environment is aerobic (oxygen-rich) or anaerobic (oxygen-poor) determines which metabolic pathways are active.

Bioavailability: Because hydrophobic compounds like this compound bind tightly to organic matter in soil and sediment, their availability to microorganisms can be limited, slowing the degradation rate. who.int

The tentative identification of structurally similar compounds, such as 4-(1-phenylethyl)phenol (B155313) and 3-(2-phenylethyl)phenol, in sewage sludge suggests that the core phenylethyl-phenyl structure is persistent enough to survive wastewater treatment and sorbs strongly to solids. nih.gov

Transport and Partitioning in Environmental Compartments

The movement and distribution of this compound in the environment are controlled by its physicochemical properties, notably its water solubility and octanol-water partition coefficient (Kow). nih.gov As a large molecule with significant non-polar character, it is expected to have low water solubility and a high log Kow value. fishersci.com

This hydrophobicity means that if released into water, the compound will preferentially adsorb to suspended particulate matter and organic matter in bottom sediments rather than remaining dissolved in the water column. canada.capops.intnih.gov Similarly, if released to land, it is expected to bind strongly to soil particles and exhibit low mobility, limiting its potential to leach into groundwater. canada.ca This behavior is characteristic of many persistent organic pollutants (POPs) and similar UV-stabilizing chemicals, which accumulate in solid environmental matrices like soil, sediment, and sewage sludge (biosolids). canada.capops.int

Table 3: Predicted Environmental Partitioning Behavior of this compound

| Environmental Compartment | Predicted Behavior | Rationale | Reference |

| Water | Low concentration in the dissolved phase; partitioning to suspended solids. | High hydrophobicity (predicted high Log Kow) and low water solubility. | canada.canih.gov |

| Sediment | Major sink; expected to accumulate. | Strong adsorption to organic matter and particulates settling from the water column. | canada.capops.int |

| Soil | Strong adsorption; low mobility. | High affinity for soil organic matter. | canada.cawho.int |

| Air | Low potential for long-range transport. | Low predicted vapor pressure. | canada.ca |

| Biota | Potential for bioaccumulation. | Lipophilic character suggests it can accumulate in fatty tissues of organisms. | pops.int |

Advanced Analytical Methodologies for Environmental Monitoring

To understand the occurrence and concentration of this compound and its derivatives in the environment, robust and sensitive analytical methods are required. The analysis typically involves sample extraction and clean-up, followed by instrumental analysis. mdpi.comthermofisher.com

The most powerful and commonly used techniques for analyzing benzophenones in environmental samples are based on chromatography coupled with mass spectrometry. mdpi.comrsc.org

Chromatography: This is the separation step. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are frequently used for water-soluble and thermally sensitive benzophenones. rsc.org Gas Chromatography (GC) is suitable for more volatile and thermally stable derivatives. mdpi.com

Mass Spectrometry (MS): This is the detection step. When coupled to a chromatograph, MS acts as a highly selective and sensitive detector. It identifies compounds by measuring their mass-to-charge ratio and confirms their structure by breaking them apart and analyzing the resulting fragmentation patterns. Tandem mass spectrometry (MS/MS) offers even greater selectivity and lower detection limits, which is crucial for detecting trace concentrations in complex environmental samples. rsc.org

Sample preparation is a critical preceding step. For water samples, Solid-Phase Extraction (SPE) is often used to concentrate the analytes and remove interfering substances. mdpi.com For solid samples like soil, sediment, or food, more rigorous extraction techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed. thermofisher.com

Table 4: Summary of Analytical Techniques for Benzophenone Monitoring

| Technique | Purpose | Application Notes | Reference |

| Solid-Phase Extraction (SPE) | Sample Preparation | Concentrates analyte from liquid samples (e.g., water) and removes matrix interferences. | mdpi.com |

| QuEChERS | Sample Preparation | Effective for extracting analytes from complex solid matrices like soil or food. | thermofisher.com |

| Gas Chromatography (GC) | Separation | Separates volatile and thermally stable compounds. | mdpi.com |

| Liquid Chromatography (LC/UHPLC) | Separation | Separates a wide range of compounds, including less volatile and thermally labile ones. | rsc.org |

| Mass Spectrometry (MS/MS) | Detection & Quantification | Provides high sensitivity and specificity for identifying and quantifying target compounds at trace levels. | mdpi.comrsc.org |

Development of Sensitive Detection Methods

A thorough review of scientific literature reveals a notable absence of validated analytical methods specifically developed for the sensitive detection of this compound in environmental matrices. While numerous methods exist for the general class of benzophenones, these have not been specifically applied to or validated for this particular derivative. nih.govencyclopedia.pub

Generally, the analysis of benzophenone compounds in environmental samples like water or sediment involves sophisticated analytical techniques. encyclopedia.pubmdpi.com These methods are crucial for understanding the prevalence and concentration of these compounds in the environment.

Commonly employed methods for other benzophenones, which could potentially be adapted for this compound, include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and frequently used technique for quantifying various benzophenones in environmental and biological samples due to its high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another standard method used for the analysis of phenols and related compounds. epa.gov For some benzophenones, a derivatization step is sometimes employed to improve chromatographic performance and sensitivity. epa.gov